Diethyl[3-(hydroxyamino)propyl]phosphonate
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Overview
Description
Diethyl[3-(hydroxyamino)propyl]phosphonate is an organophosphorus compound with the molecular formula C₇H₁₈NO₄P. It is a derivative of phosphonic acid and contains a hydroxyamino group attached to a propyl chain, which is further bonded to a diethyl phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl[3-(hydroxyamino)propyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-chloropropanolamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyamino group replaces the chlorine atom .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of diethyl phosphite with 3-bromopropanolamine in the presence of a palladium catalyst and a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl[3-(hydroxyamino)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl[3-(hydroxyamino)propyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl[3-(hydroxyamino)propyl]phosphonate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The hydroxyamino group can form hydrogen bonds with amino acid residues in the enzyme, while the phosphonate group can mimic the natural substrate of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Diethyl[3-(aminopropyl)]phosphonate: Similar structure but lacks the hydroxy group.
Diethyl[3-(hydroxypropyl)]phosphonate: Similar structure but lacks the amino group.
Uniqueness
Diethyl[3-(hydroxyamino)propyl]phosphonate is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets compared to its analogs .
Properties
Molecular Formula |
C7H18NO5P |
---|---|
Molecular Weight |
227.20 g/mol |
IUPAC Name |
diethyl 3-(hydroxyamino)propyl phosphate |
InChI |
InChI=1S/C7H18NO5P/c1-3-11-14(10,12-4-2)13-7-5-6-8-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
SDZJBQQEBQWJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCCCNO |
Origin of Product |
United States |
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